N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide is a synthetic small-molecule compound characterized by a 1-acetyl-2,3-dihydroindole core linked via an amide bond to a 4-phenylbutanamide moiety. The acetylated dihydroindole scaffold is critical for binding interactions, while the phenylbutanamide chain may influence solubility, bioavailability, and receptor selectivity.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)22-13-12-17-10-11-18(14-19(17)22)21-20(24)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUREQUPWDHFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
Core Scaffold: The target compound and JNJ-5207787 share a 1-acetyl-2,3-dihydroindole core, which is essential for receptor binding in NPY Y2 antagonism . However, JNJ-5207787 incorporates an acrylamide linker and a bulky piperidinyl-cyclopentylethyl group, enhancing its receptor affinity (IC50 = 7 nM) . Motesanib replaces the acetyl group with a dimethyl-substituted dihydroindole and a pyridinecarboxamide, shifting its activity toward tyrosine kinase inhibition .
Substituent Effects: The 4-phenylbutanamide group in the target compound lacks the electron-withdrawing cyano group present in JNJ-5207787, which may reduce binding potency at Y2 receptors . Pharmacopeial butanamides () feature stereochemical complexity and phenoxyacetamido substituents, likely improving membrane permeability or metabolic stability for antimicrobial applications .
Pharmacological and Functional Insights
- NPY Receptor Modulation :
JNJ-5207787 demonstrates high selectivity for Y2 over Y1/Y5 receptors (Ki = 6 nM for Y2), attributed to its acrylamide linker and hydrophobic substituents . The target compound’s simpler structure may exhibit broader receptor interactions or reduced efficacy. - Therapeutic Applications :
Motesanib’s antiangiogenic properties highlight how structural modifications (e.g., pyridinecarboxamide) repurpose indole derivatives for oncology, contrasting with the neuropharmacological focus of NPY-targeted analogs .
Research Findings and Limitations
- Synthetic Challenges : Allylation and acetylation methods () suggest that modifying the indole core’s hydroxyl groups could optimize pharmacokinetics, though this remains unexplored for the target compound .
- Data Gaps : Direct binding or efficacy data for this compound are absent in the provided evidence. Comparative studies with JNJ-5207787 are needed to validate its hypothesized Y2 activity.
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